molecular formula C15H15NO3 B1463286 2-(2,3-Dimethoxybenzoyl)-5-methylpyridine CAS No. 1187170-30-4

2-(2,3-Dimethoxybenzoyl)-5-methylpyridine

Cat. No.: B1463286
CAS No.: 1187170-30-4
M. Wt: 257.28 g/mol
InChI Key: MEKCGYRIJAXJOR-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxybenzoyl)-5-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a dimethoxybenzoyl group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethoxybenzoyl)-5-methylpyridine typically involves the reaction of 2,3-dimethoxybenzoic acid with 5-methylpyridine under specific conditions. One common method includes the use of thionyl chloride to convert 2,3-dimethoxybenzoic acid to 2,3-dimethoxybenzoyl chloride, which is then reacted with 5-methylpyridine in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dimethoxybenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2,3-Dimethoxybenzoyl)-5-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzoyl chloride
  • 2,3-Dimethoxybenzoic acid
  • 5-Methylpyridine

Comparison: Compared to these similar compounds, 2-(2,3-Dimethoxybenzoyl)-5-methylpyridine is unique due to the combination of the dimethoxybenzoyl and methylpyridine moieties.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-7-8-12(16-9-10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKCGYRIJAXJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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